3,4-Dimethoxy-N-({N'-[(2Z,3E)-4-phenylbut-3-EN-2-ylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3,4-Dimethoxy-N-({N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with methoxy groups and a hydrazinecarbonyl moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-({N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of methoxy groups, and the addition of the hydrazinecarbonyl moiety. Common reagents used in these reactions include methoxybenzene, hydrazine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-({N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazinecarbonyl moiety can be reduced to form hydrazine derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-Dimethoxy-N-({N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-({N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the hydrazinecarbonyl moiety.
N-Phenylbenzamide: Lacks the methoxy groups and hydrazinecarbonyl moiety.
4-Phenylbut-3-en-2-ylidenehydrazine: Lacks the benzamide core.
Uniqueness
3,4-Dimethoxy-N-({N’-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of methoxy groups, benzamide core, and hydrazinecarbonyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-oxo-2-[(2Z)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C21H23N3O4/c1-15(9-10-16-7-5-4-6-8-16)23-24-20(25)14-22-21(26)17-11-12-18(27-2)19(13-17)28-3/h4-13H,14H2,1-3H3,(H,22,26)(H,24,25)/b10-9+,23-15- |
InChI Key |
SKTGFKCJCVQSQY-QWGTYQKISA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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